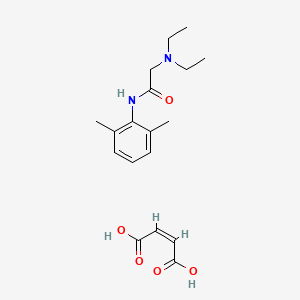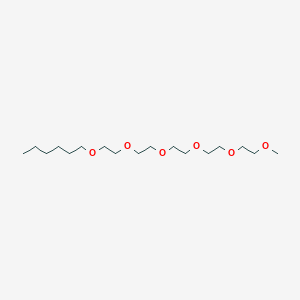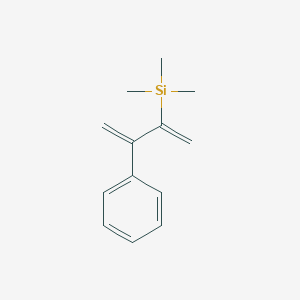
Trimethyl(3-phenylbuta-1,3-dien-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(3-phenylbuta-1,3-dien-2-yl)silane: is an organosilicon compound with the molecular formula C13H18Si . It is characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 3-phenylbuta-1,3-dien-2-yl group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing Trimethyl(3-phenylbuta-1,3-dien-2-yl)silane involves the reaction of phenylacetylene with trimethylchlorosilane in the presence of a Grignard reagent such as methylmagnesium bromide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Hydrosilylation: Another method involves the hydrosilylation of 3-phenylbuta-1,3-diene with trimethylsilane in the presence of a platinum catalyst. This reaction proceeds under mild conditions and offers a straightforward route to the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: Trimethyl(3-phenylbuta-1,3-dien-2-yl)silane can undergo oxidation reactions to form silanol derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form silane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the silicon atom, where the trimethylsilyl group can be replaced by other functional groups. This is often achieved using nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkoxides, room temperature to moderate heating.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Chemistry: Trimethyl(3-phenylbuta-1,3-dien-2-yl)silane is used as a building block in organic synthesis, particularly in the formation of complex silicon-containing molecules. It is also employed in the development of new materials with unique electronic and optical properties.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules that contain silicon. Its derivatives may exhibit interesting biological activities, making it a valuable tool in medicinal chemistry.
Medicine: The compound’s derivatives are explored for their potential use in drug delivery systems and as therapeutic agents. Silicon-containing drugs often exhibit improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is utilized in the production of specialty polymers and coatings. Its unique reactivity allows for the creation of materials with enhanced durability and performance.
作用機序
The mechanism by which Trimethyl(3-phenylbuta-1,3-dien-2-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, facilitating the formation of stable intermediates in chemical reactions. The presence of the phenyl and butadiene groups enhances the compound’s reactivity and allows for diverse chemical transformations.
類似化合物との比較
- Trimethyl(phenylethynyl)silane
- Trimethyl(4-phenylbuta-1,3-diynyl)silane
- Triisopropyl(trimethylsilyl)ethynylsilane
Comparison:
- Trimethyl(3-phenylbuta-1,3-dien-2-yl)silane vs. Trimethyl(phenylethynyl)silane : The former contains a butadiene group, while the latter has an ethynyl group, leading to differences in reactivity and applications.
- This compound vs. Trimethyl(4-phenylbuta-1,3-diynyl)silane : The presence of a diynyl group in the latter compound results in distinct electronic properties and reactivity patterns.
- This compound vs. Triisopropyl(trimethylsilyl)ethynylsilane : The substitution of isopropyl groups in the latter compound affects its steric and electronic characteristics, making it suitable for different synthetic applications.
Conclusion
This compound is a versatile organosilicon compound with significant applications in organic synthesis, materials science, and medicinal chemistry. Its unique structural features and reactivity make it a valuable tool for researchers and industrial chemists alike.
特性
CAS番号 |
190441-04-4 |
|---|---|
分子式 |
C13H18Si |
分子量 |
202.37 g/mol |
IUPAC名 |
trimethyl(3-phenylbuta-1,3-dien-2-yl)silane |
InChI |
InChI=1S/C13H18Si/c1-11(12(2)14(3,4)5)13-9-7-6-8-10-13/h6-10H,1-2H2,3-5H3 |
InChIキー |
TUGBHHDDJRQYCN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(=C)C(=C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


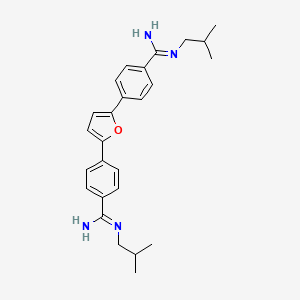
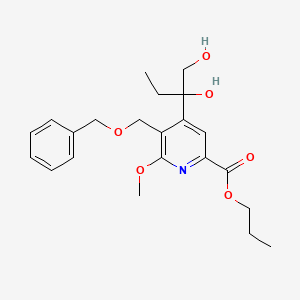
![3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)-](/img/structure/B12553687.png)

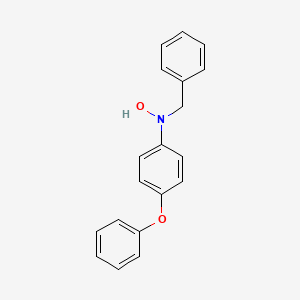
![6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12553706.png)
![6-([2,2'-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12553711.png)
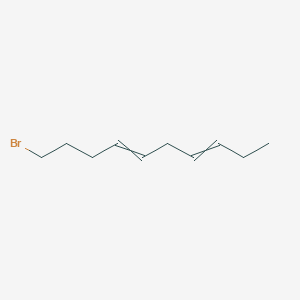

![Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B12553725.png)
![4H-1,3-Benzoxazin-4-one, 2,3-dihydro-7-methyl-3-[2-(nitrooxy)ethyl]-](/img/structure/B12553733.png)
